An In-depth Technical Guide to Ethyl 4-amino-2-methylquinoline-6-carboxylate (CAS 100795-25-3): A Predictive Analysis
An In-depth Technical Guide to Ethyl 4-amino-2-methylquinoline-6-carboxylate (CAS 100795-25-3): A Predictive Analysis
Disclaimer: Publicly available experimental data for Ethyl 4-amino-2-methylquinoline-6-carboxylate (CAS 100795-25-3) is limited. This guide has been developed by leveraging established principles of medicinal and synthetic chemistry, drawing upon the well-documented properties and reactivities of structurally analogous compounds. All properties and protocols presented herein are predictive and intended to serve as a scientifically grounded starting point for researchers.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives have shown a remarkable breadth of biological activities. The 4-aminoquinoline core, in particular, is the cornerstone of several clinically significant drugs, demonstrating antimalarial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] This guide focuses on a specific, yet sparsely documented, derivative: Ethyl 4-amino-2-methylquinoline-6-carboxylate. By dissecting its structural components, we can forecast its chemical behavior, devise a plausible synthetic strategy, and hypothesize its potential therapeutic applications.
Structural and Physicochemical Profile
The molecule can be deconstructed into three key components: the 4-amino-2-methylquinoline core, which is predicted to govern its primary biological interactions; the ethyl ester at the 6-position, which will influence its pharmacokinetic properties such as solubility and membrane permeability; and the methyl group at the 2-position, which can impact both steric and electronic properties.
Predicted Physicochemical Properties
The properties of the core scaffold, 4-amino-2-methylquinoline, provide a baseline for our predictions. It is a solid at room temperature with a melting point in the range of 166-169°C and is poorly soluble in water but soluble in organic solvents like methanol and ethanol.[4][5][6] The addition of the ethyl carboxylate group is expected to increase the molecular weight and may slightly alter the melting point and solubility profile.
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₃H₁₄N₂O₂ | Based on structural components |
| Molecular Weight | 230.27 g/mol | Calculated from the molecular formula[7] |
| Appearance | Off-white to light yellow solid | Based on the appearance of 4-amino-2-methylquinoline[5][8] |
| Melting Point | 170-185 °C | Extrapolated from 4-amino-2-methylquinoline, with an increase due to the larger substituent |
| Solubility | Poorly soluble in water; Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF) | The quinoline core is hydrophobic, while the amino and ester groups provide some polarity.[4] |
| pKa | ~4-5 (quinoline nitrogen) | The amino group at position 4 is a known basic site on the quinoline ring.[9] |
Proposed Synthetic Pathway
A plausible route to Ethyl 4-amino-2-methylquinoline-6-carboxylate involves a multi-step synthesis starting from readily available precursors. The Conrad-Limpach synthesis is a classic and versatile method for constructing the quinoline core.[10]
Caption: Proposed Conrad-Limpach synthesis of the target compound.
Experimental Protocol
Step 1: Synthesis of Ethyl 3-((4-carboxyphenyl)amino)but-2-enoate (Intermediate A)
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In a round-bottom flask, dissolve 1 mole of 4-aminobenzoic acid in a suitable solvent such as ethanol.
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Add 1.1 moles of ethyl acetoacetate to the solution.
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Add a catalytic amount of a Brønsted acid (e.g., a few drops of concentrated sulfuric acid).
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Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization.
Step 2: Synthesis of 4-Hydroxy-2-methylquinoline-6-carboxylic acid (D)
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In a high-temperature reaction vessel, add Intermediate A to a high-boiling solvent like Dowtherm A.
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Heat the mixture to approximately 250°C for 30-60 minutes. This thermal cyclization should be performed with caution in a well-ventilated fume hood.
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Cool the reaction mixture and dilute with a hydrocarbon solvent (e.g., hexane) to precipitate the product.
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Filter the solid, wash with the hydrocarbon solvent, and dry to obtain the quinolone product.
Step 3: Synthesis of Ethyl 4-chloro-2-methylquinoline-6-carboxylate (F)
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Suspend the 4-hydroxyquinoline derivative (D) in an excess of thionyl chloride.
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Add a catalytic amount of dimethylformamide (DMF).
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Reflux the mixture for 2-4 hours until the reaction is complete (evolution of gas ceases).
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Remove the excess thionyl chloride by distillation under reduced pressure.
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To the resulting acid chloride (E), carefully add anhydrous ethanol and reflux for 1-2 hours to form the ethyl ester.
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Cool the reaction and pour it onto crushed ice to precipitate the product. Filter, wash with water, and dry.
Step 4: Synthesis of Ethyl 4-amino-2-methylquinoline-6-carboxylate (G)
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In a sealed pressure vessel, dissolve the 4-chloroquinoline derivative (F) in a suitable solvent like ethanol saturated with ammonia.
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Heat the mixture to 120-150°C for 12-24 hours.
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Cool the vessel, and carefully vent the excess ammonia.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Predicted Spectroscopic Characterization
The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques.
| Technique | Predicted Key Features |
| ¹H NMR | - Aromatic protons on the quinoline ring (7-8.5 ppm). - A singlet for the C3-H proton (~6.5 ppm). - A broad singlet for the amino (-NH₂) protons (~5-6 ppm). - A quartet and a triplet for the ethyl ester protons (~4.3 and ~1.3 ppm, respectively). - A singlet for the methyl (-CH₃) protons (~2.5 ppm). |
| ¹³C NMR | - Aromatic carbons of the quinoline ring (110-150 ppm). - Carbonyl carbon of the ester (~165-170 ppm). - Carbons of the ethyl group (~60 and ~14 ppm). - Carbon of the methyl group (~20 ppm). |
| IR (cm⁻¹) | - N-H stretching of the primary amine (~3300-3500 cm⁻¹). - C=O stretching of the ester (~1700-1730 cm⁻¹). - C=N and C=C stretching of the quinoline ring (~1500-1600 cm⁻¹). |
| Mass Spec (ESI+) | - A prominent [M+H]⁺ ion at m/z 231.11. |
Potential Biological Activity and Therapeutic Applications
The 4-aminoquinoline scaffold is a well-established pharmacophore with a wide range of biological activities.[1] The primary mechanism of action for many 4-aminoquinoline antimalarials, like chloroquine, involves inhibiting the polymerization of heme in the parasite's digestive vacuole, leading to the accumulation of toxic free heme.[11][12]
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